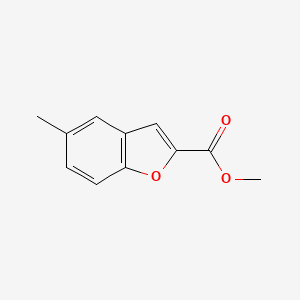

Methyl 5-methylbenzofuran-2-carboxylate

Description

Significance of the Benzofuran (B130515) Scaffold in Contemporary Chemical and Pharmaceutical Research

The benzofuran scaffold is a fundamental structural unit in a variety of biologically active compounds. sigmaaldrich.com Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. sigmaaldrich.comnih.gov This broad spectrum of biological activity has made the benzofuran nucleus a privileged scaffold in drug discovery and development. sigmaaldrich.com

In the realm of pharmaceutical research, numerous clinically approved drugs feature the benzofuran moiety. sigmaaldrich.com For instance, Amiodarone is an antiarrhythmic agent, and Bufuralol is a non-specific β-adrenergic blocker. researchgate.net The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse range of compounds with unique therapeutic potentials. researchgate.net Researchers continue to explore new synthetic methodologies and structural modifications of benzofuran derivatives to develop novel therapeutic agents. nih.gov The introduction of different substituents onto the benzofuran core can significantly influence the resulting molecule's biological activity, a key aspect of structure-activity relationship (SAR) studies. nih.gov

Overview of Benzofuran-2-carboxylate Derivatives and Their Diverse Scientific Interest

Within the broader class of benzofurans, derivatives featuring a carboxylate group at the 2-position have garnered considerable scientific interest. Benzofuran-2-carboxylic acid and its esters, such as the methyl and ethyl esters, serve as important intermediates in the synthesis of more complex molecules. researchgate.net These derivatives have been investigated for a range of biological activities. For example, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. researchgate.net

The synthesis of benzofuran-2-carboxylate derivatives is an active area of research, with various methods being developed to improve efficiency and yield. nih.gov These synthetic efforts are crucial for accessing a wide range of analogs for biological screening. The ester functionality of these derivatives provides a convenient handle for further chemical modifications, allowing for the creation of libraries of compounds for drug discovery programs. The antimicrobial properties of some benzofuran-2-carboxylate derivatives have also been explored, with certain compounds showing moderate to good activity against various bacterial and fungal strains.

Academic Research Trajectories and Objectives for Methyl 5-methylbenzofuran-2-carboxylate

While the broader classes of benzofurans and benzofuran-2-carboxylates are well-documented in scientific literature, specific academic research focusing solely on this compound is more limited. This particular compound is often utilized as a building block or intermediate in the synthesis of more complex molecules rather than being the final target of biological investigation itself.

The primary research objective concerning this compound appears to be its synthesis and subsequent use in the construction of larger, potentially bioactive compounds. The presence of the methyl group at the 5-position and the methyl ester at the 2-position provides a specific substitution pattern that can be exploited in multi-step synthetic sequences.

Below is a data table of representative benzofuran derivatives and their reported biological activities, which provides context for the potential research interest in compounds like this compound.

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Amiodarone | Complex substitution | Antiarrhythmic researchgate.net |

| Bufuralol | Complex substitution | β-adrenergic blocker researchgate.net |

| 3-acyl-5-hydroxybenzofuran derivatives | Acyl at C3, hydroxyl at C5 | Antiproliferative against breast cancer cells nih.gov |

| Benzofuran-5-ol derivatives | Hydroxyl at C5 | Antifungal nih.gov |

| Benzofuran-2-carboxylic acid derivatives | Carboxylic acid at C2 | Lymphoid tyrosine phosphatase (LYP) inhibitors researchgate.net |

The following table outlines the basic chemical properties of this compound.

| Property | Value |

| IUPAC Name | methyl 5-methyl-1-benzofuran-2-carboxylate sigmaaldrich.com |

| CAS Number | 82788-34-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 190.2 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIABCWAUGHANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523022 | |

| Record name | Methyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82788-34-9 | |

| Record name | Methyl 5-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 5 Methylbenzofuran 2 Carboxylate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Benzofuran-2-carboxylate Architectures

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For the benzofuran-2-carboxylate core, this analysis reveals several key bond disconnections that form the basis of prevalent synthetic strategies.

The structure of Methyl 5-methylbenzofuran-2-carboxylate presents several logical points for retrosynthetic disconnection. The most common strategies involve breaking one or two bonds of the furan (B31954) ring, leading back to functionalized benzene (B151609) precursors.

C2-C3 and O-C7a Bond Disconnection (Sonogashira/Heck-type Cyclizations): A powerful and widely used approach involves disconnecting the furan ring between the C2-C3 bond and the C-O bond (C7a-O). This leads back to a 2-halophenol (specifically, a 2-halo-4-methylphenol for the target compound) and a terminal alkyne bearing the carboxylate group (e.g., methyl propiolate). The forward reaction is typically a palladium-catalyzed coupling of the two fragments followed by an intramolecular cyclization. This strategy is central to methods like the Sonogashira and Heck-type cyclizations. mdpi.comnih.govresearchgate.net

C3-C3a Bond Disconnection (Intramolecular Heck Reaction): An alternative disconnection can be made at the C3-C3a bond. This strategy often starts with an ortho-iodophenol which is first etherified with an allyl halide. The resulting 2-allyloxyphenyl iodide can then undergo an intramolecular Heck reaction to form the furan ring. tsijournals.com

O-C7a and C3-C3a Bond Disconnection (Perkin-type Reaction): A classical approach involves disconnecting the O-C7a and C3-C3a bonds. This leads back to a salicylaldehyde (B1680747) derivative (4-methylsalicylaldehyde) and an α-haloester (e.g., methyl bromoacetate). The forward synthesis proceeds via an O-alkylation followed by an intramolecular condensation. niscair.res.in

Functional group interconversions (FGIs) are crucial for manipulating reactive centers and achieving the desired substitution pattern on the benzofuran-2-carboxylate scaffold. fiveable.me FGI allows for the use of more readily available starting materials and introduces functionality at various stages of the synthesis.

Key FGIs in the context of benzofuran-2-carboxylate synthesis include:

Esterification: The target molecule features a methyl carboxylate group at the C2 position. Often, the synthesis is carried out with the corresponding carboxylic acid, which is then esterified in a final step. For example, benzofuran-2-carboxylic acid can be treated with thionyl chloride and then the desired alcohol to form the ester. niscair.res.in

Hydrolysis: Conversely, an ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further transformations, such as amide coupling. mdpi.com

Reduction: The ester group at C2 can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like diisobutylaluminium hydride (DIBAL-H). rsc.org This alcohol can be a precursor for other functionalities.

Oxidation: Alcohols can be oxidized to aldehydes or carboxylic acids. For instance, a 2-hydroxymethylbenzofuran can be oxidized to a 2-formylbenzofuran (benzofuran-2-carbaldehyde). rsc.org

Halogenation/Coupling Precursors: A common FGI involves the conversion of hydroxyl groups on the benzene ring to triflates or halides to enable cross-coupling reactions for further functionalization.

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com In the synthesis of this compound and its analogues, the phenolic hydroxyl group is the most common site requiring protection, especially during harsh reaction conditions like those found in some coupling reactions or when strong bases are used.

Phenolic Hydroxyl Protection: Before constructing the benzofuran (B130515) ring, the phenolic -OH group of the starting 2-halophenol may need to be protected. Common protecting groups for phenols include benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). The choice depends on the stability of the group to subsequent reaction conditions and the mildness of its removal. rsc.org For example, a benzyl group can be removed via hydrogenolysis, while a silyl group is typically removed with a fluoride (B91410) source like TBAF.

Protecting Group-Free Synthesis: Modern synthetic methods increasingly aim for "protecting group-free" strategies to improve atom economy and reduce step counts. rsc.org Some palladium-catalyzed cyclizations can be performed directly on unprotected 2-iodophenols, obviating the need for protection and deprotection steps. rsc.orgmdpi.com

Carboxylic Acid/Ester Protection: While the ester in the target molecule is relatively stable, in some synthetic routes, the corresponding carboxylic acid might be protected, for instance as a tert-butyl ester, which can be cleaved under acidic conditions without affecting other esters like the methyl ester.

Contemporary Synthetic Approaches to Benzofuran-2-carboxylate Frameworks

Modern synthetic chemistry offers a variety of powerful catalytic methods for the construction of the benzofuran ring system. These approaches provide high efficiency, functional group tolerance, and regiochemical control.

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds like benzofurans. tsijournals.comnih.gov These catalytic cycles enable the formation of key carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for constructing the benzofuran-2-carboxylate core. mdpi.comsemanticscholar.org These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion or transmetalation, and finally reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a cornerstone of benzofuran synthesis. It involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of benzofuran-2-carboxylate synthesis, a 2-iodophenol (B132878) is coupled with an alkyne such as methyl propiolate. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov The initial coupling product, a 2-(alkynyl)phenol, undergoes a subsequent intramolecular cyclization (heteroannulation) to form the furan ring. nih.govresearchgate.net One-pot procedures where the coupling and cyclization occur in the same vessel are highly efficient. nih.govorganic-chemistry.org

The general mechanism for a Sonogashira-based benzofuran synthesis involves:

Palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne to form a 2-(alkynyl)phenol intermediate. nih.gov

Intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, often promoted by a base or the metal catalyst, to close the furan ring. organic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed Sonogashira coupling/cyclization reactions to form benzofuran derivatives.

| Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| 2-Iodophenol, Terminal Alkyne | Pd(OAc)₂, PPh₃, CuI | NEt₃ | DMF | 60 | Good to Excellent | elsevier.es |

| 2-Iodophenol, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80-100 | Good to Excellent | nih.gov |

| 2-(2-Bromophenoxy)acetate, Terminal Alkyne | Pd(OAc)₂, Xantphos | K₃PO₄ | Toluene | 120 | Good to Excellent | organic-chemistry.org |

| 2-Iodophenol, 4-Bromo-1-ethynylbenzene | Pd(II) complex, CuI, PPh₃ | NEt₃ | Water | 80 | Good | mdpi.com |

This table is representative and specific yields depend on the exact substrates used.

Heck Coupling: The Heck reaction, which couples an alkene with an aryl halide, can also be adapted for benzofuran synthesis. An intramolecular Heck reaction of a precursor like an o-iodophenyl allyl ether provides a powerful route to 2-substituted benzofurans. tsijournals.com Tandem processes involving an intermolecular Heck reaction followed by an oxidative cyclization have also been developed. nih.govacs.org

Suzuki Coupling: While often used to functionalize a pre-formed benzofuran ring, the Suzuki coupling can also be part of the ring-forming strategy. mdpi.com For instance, a biaryl can be formed via Suzuki coupling, with a subsequent cyclization step to form the benzofuran. More commonly, a halo-benzofuran, such as a 2-bromobenzofuran, is coupled with various arylboronic acids to install diversity at the C2 position. mdpi.comsemanticscholar.org

Catalytic Strategies in Benzofuran Ring Construction and Functionalization

Copper-Catalyzed Cyclizations and Derivatizations of Benzofuran Systems

Copper catalysis represents a cornerstone in the synthesis of benzofuran scaffolds due to its cost-effectiveness and versatile reactivity. A predominant strategy involves the one-pot reaction of phenols and alkynes. rsc.orgrsc.org In this approach, a copper catalyst, often in conjunction with a Lewis acid like ZnCl₂, facilitates the regioselective synthesis of polysubstituted benzofurans. rsc.org The process typically involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an aerobic oxidative cyclization, using molecular oxygen as a sustainable oxidant. rsc.orgrsc.org This methodology demonstrates good functional group tolerance, accommodating a wide variety of phenol and alkyne substrates. rsc.orgresearchgate.net

The reaction mechanism is proposed to begin with the copper-promoted intermolecular nucleophilic addition of a phenol to an alkyne, generating a vinyl-ether intermediate. rsc.org This intermediate then undergoes an intramolecular oxidative cyclization to form the benzofuran ring. rsc.orgnih.gov The choice of copper salt, such as Cu(OTf)₂, CuCl₂, or CuI, can influence the reaction's efficiency. rsc.orgnih.govacs.org For instance, CuI has been effectively used as a co-catalyst with palladium in Sonogashira coupling reactions, where terminal alkynes and o-iodophenols couple and then cyclize to form the benzofuran ring. nih.govacs.org

Copper catalysts are also pivotal in tandem reactions for creating complex benzofuran derivatives. One such process is the cyclization/chalcogenation of o-alkynylphenols with epoxides and elemental sulfur (S₈) or selenium (Se). acs.org This copper-catalyzed domino reaction proceeds at room temperature, producing 3-(β-hydroxychalcogen)benzofurans with good yields and compatibility with various functional groups. acs.org The optimization of this reaction identified CuI as the most effective catalyst compared to other copper salts like Cu(OAc)₂, Cu(OTf)₂, and CuBr₂. acs.org

Furthermore, copper-mediated oxidative annulation has been successfully applied to phenols and unactivated internal alkynes. rsc.org This method expands the scope of benzofuran synthesis beyond the more common use of terminal alkynes. rsc.org Mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Phenols and Alkynes | Cu(OTf)₂ / ZnCl₂ / O₂ | One-pot, aerobic oxidative cyclization | Polysubstituted benzofurans | rsc.org |

| o-Iodophenols and Terminal Alkynes | (PPh₃)PdCl₂ / CuI | Sonogashira coupling followed by intramolecular cyclization | Benzofuran derivatives | nih.gov |

| o-Alkynylphenols, Epoxides, and S₈/Se | CuI | Tandem cyclization/chalcogenation | 3-(β-hydroxychalcogen)benzofurans | acs.org |

| Phenols and Unactivated Internal Alkynes | Copper-mediated | Oxidative annulation | Benzofuran derivatives | rsc.org |

Gold- and Silver-Promoted Methodologies for Benzofuran Ring Formation

Gold and silver catalysts, known for their remarkable π-acidity, provide powerful and efficient pathways for the synthesis of benzofurans, often under mild conditions. rsc.org Gold catalysis, in particular, has emerged as a preferred method for activating alkynes toward nucleophilic attack, a key step in many benzofuran ring-formation strategies. rsc.orgrsc.org

A notable gold-catalyzed method involves a cascade reaction starting from easily accessible materials like quinols and alkynyl esters. acs.orgacs.orgnih.gov This one-pot process proceeds through an intermolecular alkoxylation, followed by a Claisen rearrangement and a final condensation/aromatization step to yield diverse benzofuran derivatives. acs.orgacs.org The use of a JohnPhosAuCl/AgNTf₂ catalyst system has proven effective for this transformation. nih.govacs.org

Another significant strategy is the intramolecular cyclization of o-alkynylphenols or their ether derivatives. rsc.orgrsc.orgnih.gov Cationic gold(I) complexes, including those with N-heterocyclic carbene (NHC) ligands, efficiently catalyze the cyclization of 2-alkynylaryl ethers. rsc.orgrsc.org These reactions can proceed with low catalyst loading and tolerate a range of functional groups, providing 2,3-disubstituted benzofurans in good yields. rsc.org The mechanism can involve a migratory cyclization where an ether protecting group, such as a 4-methoxybenzyl group, migrates during the reaction sequence. rsc.org Similarly, tetrahydropyranyl (THP) ethers of o-alkynylphenols can be cyclized to benzofurans using a gold(I)-NHC complex with high efficiency. nih.gov

Silver catalysts also play a role in benzofuran synthesis, often in conjunction with gold or as promoters in unique cascade reactions. For instance, silver acetate (B1210297) (AgOAc) has been noted as a necessary additive in some palladium-catalyzed C-H arylation reactions on benzofuran precursors. nih.gov A silver-catalyzed cascade Michael addition-annulation sequence has been developed for the synthesis of 4-substituted benzofurans. nih.gov This one-pot reaction of 4-alkyl-2-ynylphenols and indoles is initiated by a hypervalent iodine-induced oxidative dearomatization, followed by the silver-catalyzed cascade and subsequent aromatization to yield the final product. nih.gov

Table 2: Gold- and Silver-Promoted Benzofuran Synthesis

| Starting Materials | Catalyst/Promoter | Methodology | Product Type | Reference |

|---|---|---|---|---|

| Quinols and Alkynyl Esters | JohnPhosAuCl/AgNTf₂ | Alkoxylation/Claisen rearrangement/condensation cascade | Benzofuran derivatives | nih.govacs.org |

| 2-Alkynylaryl Ethers | Gold(I)–NHC complex | Intramolecular migratory cyclization | 2,3-Disubstituted benzofurans | rsc.orgrsc.org |

| THP Ethers of o-Alkynylphenols | Gold(I)–NHC complex | Intramolecular cyclization | Benzofurans | nih.gov |

| 4-Alkyl-2-ynylphenols and Indoles | Silver(I) | Cascade Michael addition-annulation | 4-Indole benzofurans | nih.gov |

Photoredox Catalysis and its Application in Carbon-Heteroatom Bond Formation on Benzofurans

Photoredox catalysis, utilizing visible light as a clean and sustainable energy source, has become a powerful tool in modern organic synthesis for forging challenging chemical bonds under mild conditions. researchgate.net This approach has been successfully applied to the synthesis of benzofuran cores and their derivatives.

One prominent application is the oxidative [3+2] cycloaddition of phenols and alkenes to produce dihydrobenzofuran structures. nih.gov This method employs a visible-light-activated transition metal photocatalyst, such as a ruthenium complex, which enables the use of benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov The reaction proceeds through the generation of a phenoxy radical, which then engages in a cycloaddition with an alkene, providing a modular route to a variety of dihydrobenzofuran natural products. nih.gov

A sophisticated advancement combines photoredox catalysis with gold catalysis in a dual system. acs.org This dual catalysis approach enables the arylative cyclization of o-alkynylphenols with aryldiazonium salts at room temperature without the need for additives. acs.org The proposed mechanism involves two concurrent catalytic cycles. In the photoredox cycle, the photoexcited ruthenium catalyst reacts with the aryldiazonium salt to generate an aryl radical. This radical then enters the gold catalytic cycle, reacting with a gold(I) complex to form a vinylgold(III) intermediate, which undergoes reductive elimination to furnish the arylated benzofuran product. acs.org This dual system represents an efficient method for synthesizing C3-arylated benzofurans. acs.org

Visible-light photoredox catalysis has also been used for the direct synthesis of tetrahydrobenzofuranones via an oxidative [3+2] cycloaddition between 1,3-dicarbonyl compounds and alkenes. researchgate.net This metal-free protocol is noted for its high atom economy, short reaction times, and use of green solvents, proceeding through a radical-mediated pathway to form C-C and C-O bonds in a single step. researchgate.net While not forming the aromatic benzofuran directly, it provides a rapid entry to the core heterocyclic structure which can be a precursor to compounds like this compound. researchgate.net

Microwave-Assisted Synthetic Protocols for Expedited Benzofuran Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net The synthesis of benzofuran and its derivatives has significantly benefited from this technology.

One notable application is in one-pot, multi-component reactions. For instance, a microwave-assisted, three-component process for synthesizing 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed. nih.gov The use of microwave irradiation dramatically shortens reaction times and minimizes the formation of side products, proving valuable for the rapid generation of combinatorial libraries of benzofurans. nih.gov Similarly, a fast, versatile, and practical microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles has been reported. kcl.ac.uk This catalyst-free procedure allows for the rapid creation of highly functionalized benzofurans. kcl.ac.uk

Microwave irradiation is also highly effective for Suzuki-Miyaura cross-coupling reactions to produce aryl-substituted benzofurans. The synthesis of 5-arylbenzofuran-2-carboxylates has been achieved via a microwave-assisted Suzuki coupling using a quinoline-based Pd(II)-complex as a precatalyst. researchgate.net The reaction conditions were optimized under microwave heating, demonstrating the efficiency of this approach. researchgate.net

Optimization of Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, is a classic and valuable transformation. nih.govnih.gov This reaction involves a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring. nih.govnih.gov The application of microwave irradiation has drastically improved the efficiency of this protocol.

Traditionally, the Perkin rearrangement requires several hours of heating. nih.gov In contrast, the microwave-assisted version can be completed in as little as five minutes, affording benzofuran-2-carboxylic acids in very high yields. nih.govnih.gov A systematic study was conducted to optimize the reaction conditions for the microwave-assisted Perkin rearrangement of 3-bromocoumarins. nih.gov Key parameters such as microwave power, temperature, and reaction time were evaluated.

The optimization revealed that irradiating a mixture of a 3-bromocoumarin in ethanol (B145695) and sodium hydroxide (B78521) at 300W for 5 minutes at 79°C resulted in a near-quantitative yield (99%) of the corresponding benzofuran-2-carboxylic acid. nih.gov Decreasing the power to 250W led to an incomplete reaction within the same timeframe, while increasing the power to 500W resulted in a slight decrease in product yield. nih.gov These optimized conditions provide a significantly more efficient and rapid route to benzofuran-2-carboxylic acids, which are direct precursors to esters like this compound. nih.govnih.gov

Table 3: Optimization of Microwave-Assisted Perkin Rearrangement

| Power (Watts) | Time (min) | Temperature (°C) | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 250W | 5 | - | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Incomplete | nih.gov |

| 300W | 5 | 79°C | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% | nih.gov |

| 400W | 5 | 79°C | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% | nih.gov |

| 500W | 5 | - | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Slight Decrease | nih.gov |

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Numerous one-pot strategies have been developed for the synthesis of benzofuran-2-carboxylates and their analogues.

A powerful one-pot, three-component synthesis of 2,3-disubstituted benzofurans utilizes a Sonogashira/Cacchi-type coupling. nih.gov This method combines 2-iodophenols, terminal acetylenes, and aryl iodides in a single flask. An initial Sonogashira coupling between the 2-iodophenol and the alkyne is followed by a cyclization involving the aryl iodide to furnish the product in good to excellent yields. nih.gov

The synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through a one-pot, three-step procedure. researchgate.net This sequence involves the in situ formation of an ether via a Williamson reaction between ethyl 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde, followed by base-catalyzed hydrolysis of the ester and an intramolecular cyclization to form the benzofuran ring fused to the quinoline (B57606) system. researchgate.net This method provides rapid access to complex hybrid molecules with good yields and a simple workup.

Furthermore, transition-metal-free one-pot syntheses have been developed. For instance, fused benzofuranamines can be prepared through the reaction of 2-fluorobenzonitriles and substituted alcohols at room temperature in a tandem reaction sequence. mdpi.com

Esterification and Carboxylation Reactions for the Introduction of the Carboxylate Moiety

The carboxylate group at the C2 position is a defining feature of this compound. Its introduction is a critical step in the synthesis of this compound and its analogues. This is typically achieved either by creating a benzofuran-2-carboxylic acid followed by esterification, or through direct carboxylation methods.

The Perkin rearrangement of 3-halocoumarins is a direct and efficient route to benzofuran-2-carboxylic acids. nih.govnih.govresearchgate.net As detailed previously, this method, especially when assisted by microwave irradiation, provides the carboxylic acid precursor in high yield. nih.gov Once the benzofuran-2-carboxylic acid is obtained, the methyl ester can be formed through standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like trimethylsilyldiazomethane.

One-pot syntheses can also be designed to yield the carboxylic acid directly. A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids, where the final steps involve the hydrolysis of a primary ester to a carboxylic acid and subsequent intramolecular cyclization. researchgate.net

Direct carboxylation of a pre-formed benzofuran ring is another potential, though less common, route. This could theoretically be achieved by deprotonation at the C2 position with a strong base followed by quenching with carbon dioxide. However, methods that build the ring with the carboxylate or a precursor group already in place, such as the Perkin rearrangement or the use of alkynyl esters in gold-catalyzed cyclizations, are generally more prevalent and efficient for accessing benzofuran-2-carboxylates. acs.orgacs.org

Derivatization Strategies for this compound Analogues

The derivatization of the this compound scaffold is a key area of research, enabling the exploration of structure-activity relationships and the development of novel compounds. These strategies can be broadly categorized by the site of modification on the molecule.

Modifications and Substituent Introductions at the Benzofuran Core

The benzofuran core, consisting of a fused benzene and furan ring, offers several positions for substitution. While the 5-methyl group is already present in the parent compound, further modifications can be introduced to both the benzene and furan moieties.

A prominent strategy for introducing substituents at the C3 position of the benzofuran ring is through palladium-catalyzed C–H functionalization. mdpi.comchemrxiv.org This method often employs a directing group, such as 8-aminoquinoline (B160924) (8-AQ), which is first coupled to the C2-carboxylate position. mdpi.comchemrxiv.org The 8-AQ auxiliary directs the palladium catalyst to activate the adjacent C3–H bond, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com The reaction typically involves Pd(OAc)₂, an acetate source like NaOAc, and an oxidant such as AgOAc, carried out in a suitable solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. mdpi.com

Other modifications include electrophilic substitution reactions. For instance, bromination can introduce a bromine atom onto the benzofuran skeleton. nih.gov Depending on the reaction conditions and the substrate, bromination can occur at different positions, including the benzene ring or even on an alkyl substituent attached to the furan ring. nih.gov For example, the use of N-bromosuccinimide (NBS) is a common method for such transformations. nih.gov

The table below summarizes examples of substituent introductions on the benzofuran core.

| Starting Material Analogue | Reagents | Position of Substitution | Product Type | Yield (%) | Reference |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide, Pd(OAc)₂, AgOAc, NaOAc | C3 | C3-Aryl-benzofuran | Good to Excellent | mdpi.com |

| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Br₂ in Acetic Acid | C4 (on benzene ring) | 4-Bromo-benzofuran derivative | N/A | nih.gov |

| 3-methyl-benzofuran-2-carboxylate analogue | NBS in CCl₄/Ethanol | C3-methyl group | 3-(bromomethyl)-benzofuran derivative | N/A | nih.gov |

Functionalization of the Ester and Carboxylate Moieties

The methyl ester group at the C2 position is a versatile handle for a wide range of chemical transformations. The most fundamental of these is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as potassium hydroxide in an alcoholic solvent, followed by acidification. beilstein-journals.orgnih.gov

Once the benzofuran-2-carboxylic acid is obtained, it can be converted into a variety of other functional groups, most notably amides. The standard procedure involves activating the carboxylic acid, often by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov This highly reactive intermediate is then treated with a primary or secondary amine in the presence of a base (e.g., triethylamine) to furnish the desired amide derivative. nih.gov Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) can be used to directly form the amide bond between the carboxylic acid and an amine, avoiding the need for the acid chloride. tandfonline.com

A diverse library of amide derivatives can be synthesized by reacting the benzofuran-2-carboxylic acid with various amines, including aryl hydrazides and aryl sulfonamide piperazines. tandfonline.com Furthermore, a sophisticated transamidation procedure has been developed for N-(quinolin-8-yl)benzofuran-2-carboxamides, which are intermediates in C-H functionalization reactions. This two-step, one-pot protocol allows the 8-AQ auxiliary to be replaced with a wide range of other amines, providing access to complex C3-substituted benzofuran-2-carboxamides. mdpi.comchemrxiv.org

The table below illustrates the functionalization of the carboxylate moiety.

| Starting Material | Reagents | Transformation | Product | Reference |

| This compound | 1. KOH, EtOH 2. HCl | Ester Hydrolysis | 5-methylbenzofuran-2-carboxylic acid | beilstein-journals.orgnih.gov |

| Benzodifuran-2-carboxylic acid | 1. Oxalyl chloride 2. Amine, Et₃N | Amide Formation | Benzodifuran-2-carboxamide derivatives | nih.gov |

| 3-Methyl-6-propoxybenzofuran-2-carboxylic acid | Aryl hydrazides, EDC·HCl, HOBt, TEA | Amide Formation | Dihydrazide derivatives | tandfonline.com |

| C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. (Boc)₂O, DMAP 2. Amine | Transamidation | C3-substituted benzofuran-2-carboxamides | mdpi.com |

Integration of Heterocyclic Systems (e.g., Triazoles, Quinoxalines) onto the Benzofuran Scaffold

The conjugation of benzofurans with other heterocyclic systems is a powerful strategy for creating hybrid molecules. researchgate.net One of the most efficient methods for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," to form 1,2,3-triazoles. niscair.res.in

The synthesis of a benzofuran-triazole conjugate typically begins with the esterification of benzofuran-2-carboxylic acid with propargyl alcohol (prop-2-yn-1-ol) to yield prop-2-yn-1-yl benzofuran-2-carboxylate. niscair.res.in This terminal alkyne is then reacted with a variety of organic azides in the presence of a copper(I) catalyst, commonly generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. niscair.res.in This reaction is robust, proceeds under mild, often aqueous, conditions, and provides high yields of the 1,4-disubstituted 1,2,3-triazole products. niscair.res.in

Similarly, 1,2,4-triazole (B32235) moieties can be integrated. This often involves a multi-step sequence starting from the benzofuran-2-carbohydrazide, which is obtained from the methyl or ethyl ester via hydrazinolysis. nih.gov The carbohydrazide (B1668358) is then treated with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to yield a 1,2,4-triazole-3-thione. nih.gov This thione can be further functionalized to create a diverse range of benzofuran-1,2,4-triazole hybrids. nih.gov

The synthesis of quinoline-containing benzofurans has also been reported through one-pot procedures. For example, reacting ethyl 2-chloromethylquinoline-3-carboxylate with substituted salicylaldehydes in the presence of a base like K₂CO₃ leads to an in situ Williamson ether formation, which is followed by intramolecular cyclization and ester hydrolysis to yield 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids. beilstein-journals.org

The table below presents examples of heterocyclic integration.

| Benzofuran Precursor | Heterocycle Source | Key Reaction/Reagents | Integrated Heterocycle | Reference |

| Prop-2-yn-1-yl benzofuran-2-carboxylate | Aryl/Benzyl Azides | CuAAC (CuSO₄·5H₂O, Sodium ascorbate) | 1,2,3-Triazole | niscair.res.in |

| 5-Bromobenzofuran-2-carbohydrazide | Isothiocyanates, aq. KOH | Thiosemicarbazide formation & cyclization | 1,2,4-Triazole-3-thione | nih.gov |

| Substituted Salicylaldehydes | Ethyl 2-chloromethylquinoline-3-carboxylate, K₂CO₃, KOH | Williamson ether synthesis & cyclization | Quinoline | beilstein-journals.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and derivatize benzofurans is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.

Elucidation of Reaction Pathways and Transition States

The mechanisms of many key transformations in benzofuran chemistry, particularly those involving transition metals, have been subjects of detailed study. For the palladium-catalyzed C-H arylation at the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamide, a Pd(II)/Pd(IV) catalytic cycle is proposed. mdpi.com The cycle is thought to initiate with the coordination of the palladium(II) catalyst to the substrate. This is followed by a concerted metalation-deprotonation (CMD) step, where the directing group facilitates the C-H activation at the C3 position to form a five-membered palladacycle intermediate. mdpi.com Oxidative addition of an aryl iodide to this Pd(II) species generates a Pd(IV) intermediate. The final step is the reductive elimination of the C3-aryl bond, which forms the product and regenerates the active Pd(II) catalyst. mdpi.com

Acid-catalyzed cyclization is another fundamental method for benzofuran synthesis. Mechanistic investigations show that the reaction proceeds via protonation of an oxygen atom, followed by elimination of a leaving group (like methanol from an acetal) to form a reactive oxonium ion. wuxiapptec.com The aromatic ring then performs an intramolecular nucleophilic attack on this electrophilic center to close the furan ring. wuxiapptec.com Computational analysis of the transition states for this cyclization step can explain the regioselectivity of the reaction, with the kinetically favored product arising from the pathway with the lower activation energy barrier. wuxiapptec.com

Stereochemical Considerations and Control in Benzofuran Synthesis

While the core benzofuran ring is planar and achiral, the introduction of stereocenters on the ring or its substituents opens the door to stereoisomers. Achieving control over the stereochemical outcome of a reaction is a significant challenge and a major focus of modern organic synthesis.

Asymmetric synthesis of benzofuran derivatives aims to produce a single enantiomer or diastereomer preferentially. This is often accomplished using chiral catalysts or auxiliaries. For example, a divergent pathway for the catalytic asymmetric synthesis of benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed. rsc.org This methodology utilizes a chiral bifunctional squaramide catalyst in the reaction between an aurone-derived α,β-unsaturated imine and a ynone, leading to products with high diastereo- and enantioselectivities. rsc.org

Domino reactions, where multiple bonds are formed in a single synthetic operation, can also be designed to control stereochemistry. A synthesis of (+)-machaeriol B, a natural product containing a complex benzofuran structure, involved a key domino aldol-type/hetero-Diels–Alder reaction to form a trans-hexahydrodibenzopyran ring system with high stereocontrol. rsc.org

The development of stereoselective methods is critical for creating structurally complex molecules. Catalytic asymmetric synthesis of benzopyran-fused acetals, which are structurally related to benzofurans, has been achieved using chiral ligands complexed with metal catalysts like Scandium(III) triflate (Sc(OTf)₃). researchgate.net These chiral catalysts create a chiral environment around the reactants, influencing the geometry of the transition state and favoring the formation of one stereoisomer over others. researchgate.net Such strategies are essential for the synthesis of biologically active natural products and pharmaceuticals where specific stereochemistry is often required for activity. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 5 Methylbenzofuran 2 Carboxylate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including atom connectivity and spatial relationships.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Methyl 5-methylbenzofuran-2-carboxylate provide the initial and most crucial pieces of the structural puzzle. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond interactions with neighboring nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methyl ester protons, and the protons of the methyl group on the benzene (B151609) ring. The aromatic protons typically appear as a complex pattern of doublets and doublet of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The proton at the 3-position of the furan ring is expected to appear as a singlet, characteristic of its isolated nature. The methyl protons of the ester group will present as a sharp singlet further upfield, typically around δ 3.9 ppm. The methyl group attached to the benzene ring will also produce a singlet, generally in the region of δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (around δ 160-170 ppm). The quaternary and protonated carbons of the benzofuran (B130515) ring system will resonate in the aromatic region (δ 110-160 ppm). The methyl carbon of the ester group will appear around δ 52 ppm, and the methyl carbon at the 5-position will be observed at approximately δ 21 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-H | ~7.2-7.4 (s) | ~112-115 |

| 4-H | ~7.6-7.8 (d) | ~125-128 |

| 6-H | ~7.2-7.4 (dd) | ~120-123 |

| 7-H | ~7.4-7.6 (d) | ~110-113 |

| 5-CH₃ | ~2.4-2.5 (s) | ~20-22 |

| 2-COOCH₃ | ~3.9-4.0 (s) | ~51-53 |

| C=O | - | ~159-162 |

| C2 | - | ~145-148 |

| C3a | - | ~128-131 |

| C5 | - | ~132-135 |

| C7a | - | ~154-157 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the coupling network within the aromatic ring, showing correlations between adjacent protons (e.g., H-6 and H-7, and H-6 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key characteristic vibrations would include:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.

C-O Stretch: The C-O stretching vibrations of the ester and the furan ether linkage would appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and furan rings.

C-H Stretch: Aromatic and furan C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium-Weak) |

| Ester C-O | Stretch | 1200 - 1300 (Strong) |

| Furan C-O-C | Asymmetric Stretch | ~1250 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the non-polar or less polar bonds, such as the C=C bonds of the aromatic system, providing a more complete picture of the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The benzofuran ring system in this compound constitutes a significant chromophore. The extended conjugation of the benzene ring fused with the furan ring, and further extended by the carboxylate group, is expected to result in strong UV absorption. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position of these bands can be influenced by the solvent polarity. Typically for benzofuran derivatives, strong absorptions are observed in the range of 250-350 nm.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

| π → π | ~250 - 280 |

| π → π | ~290 - 320 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₀O₃), HRMS provides definitive confirmation of its molecular formula. The technique is sensitive enough to detect the mass of the most abundant isotopes of carbon, hydrogen, and oxygen. The expected exact mass can be calculated by summing the masses of these isotopes. Experimental measurement via HRMS would then be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

In the analysis of benzofuran derivatives, HRMS is crucial for confirming the successful synthesis of the target compound and for identifying any byproducts. For instance, studies on various substituted benzofuran-2-carboxylate derivatives routinely employ mass spectrometry to verify their structures. sigmaaldrich.comniscair.res.in The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Research on the mass spectra of 2-substituted benzofurans has shown that characteristic fragmentation pathways can be identified, aiding in the structural assignment. nih.gov

Hypothetical HRMS Data for this compound

To illustrate the type of data obtained from an HRMS analysis, the following table presents the calculated exact mass for the molecular ion of this compound and its common adducts. In a real experiment, the "Measured m/z" column would be populated with the instrument's output.

| Molecular Ion/Adduct | Molecular Formula | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | [C₁₁H₁₁O₃]⁺ | 191.0703 | Data not available | N/A |

| [M+Na]⁺ | [C₁₁H₁₀O₃Na]⁺ | 213.0522 | Data not available | N/A |

| [M+K]⁺ | [C₁₁H₁₀O₃K]⁺ | 229.0262 | Data not available | N/A |

This table is for illustrative purposes to show the expected data format. Specific experimental values are not publicly available.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not found in open-access crystallographic databases, the structures of numerous closely related benzofuran derivatives have been determined. scbt.com These studies reveal key structural features of the benzofuran ring system, such as its planarity and the orientation of substituents. For example, the analysis of other methyl benzofuran carboxylate derivatives has provided precise measurements of the bond lengths and angles within the fused ring system and the ester group. researchgate.net

An X-ray crystallographic analysis of this compound would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. These parameters include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The analysis would also provide the exact coordinates of each atom in the molecule, allowing for the calculation of all bond distances and angles.

Hypothetical Crystallographic Data for this compound

The table below is a hypothetical representation of the crystallographic data that would be obtained for this compound. The values for related structures are often found in monoclinic or orthorhombic crystal systems.

| Parameter | Value |

| Crystal Data | |

| Molecular Formula | C₁₁H₁₀O₃ |

| Formula Weight | 190.19 |

| Crystal System | Hypothetical: Monoclinic |

| Space Group | Hypothetical: P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | e.g., 293(2) |

| Refinement | |

| R-factor (%) | Data not available |

| wR-factor (%) | Data not available |

This table is illustrative. The specific crystal system and unit cell parameters can only be determined through experimental analysis.

The resulting structural model would confirm the connectivity of the atoms, the planarity of the benzofuran ring, and the conformation of the methyl ester group relative to the ring. This level of detail is critical for understanding structure-activity relationships in medicinal chemistry and for rational drug design. scbt.com

Theoretical and Computational Chemistry Investigations of Methyl 5 Methylbenzofuran 2 Carboxylate

Quantum Chemical Calculations

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of organic molecules. The key parameters determining a molecule's NLO activity are the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β).

For molecules like Methyl 5-methylbenzofuran-2-carboxylate, the benzofuran (B130515) core acts as a π-conjugated system. The presence of an electron-donating group (the methyl group at the 5-position) and an electron-withdrawing group (the methyl carboxylate group at the 2-position) can enhance the intramolecular charge transfer, a key factor for a significant NLO response.

Table 1: Predicted Non-Linear Optical Properties of this compound (Hypothetical Data)

| Parameter | Symbol | Representative Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | <α> | 25.0 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 15.0 x 10⁻³⁰ | esu |

Note: These values are hypothetical and serve as representative examples based on calculations for structurally similar benzofuran derivatives.

Thermodynamic Parameter Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters are fundamental to understanding the stability, formation, and phase behavior of a compound. These properties can be determined experimentally through techniques like combustion calorimetry or estimated using computational methods. researchgate.net For complex organic molecules, computational approaches based on statistical thermodynamics are often employed to calculate properties such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f).

Studies on related furan (B31954) carboxylic acids have utilized experimental methods to determine the enthalpy of fusion and solubility. lp.edu.ua For instance, the enthalpy of sublimation for 2-methyl-5-phenylfuran-3-carboxylic acid has been calculated to be approximately 132-133 kJ/mol using established theoretical methods. lpnu.ua Computational frequency calculations at a specified level of theory (e.g., B3LYP/6-31G(d,p)) can provide the necessary data to derive these thermodynamic functions at various temperatures.

Table 2: Calculated Thermodynamic Parameters for this compound at 298.15 K (Hypothetical Data)

| Parameter | Symbol | Representative Value | Unit |

| Standard Enthalpy of Formation | ΔH°f | -350.5 | kJ/mol |

| Standard Entropy | S° | 420.8 | J/mol·K |

| Heat Capacity at Constant Pressure | C°p | 215.3 | J/mol·K |

| Gibbs Free Energy of Formation | ΔG°f | -245.1 | kJ/mol |

Note: These values are hypothetical and represent typical results from quantum chemical calculations for a molecule of this size and complexity.

Vibrational Frequency Analysis and Potential Energy Distribution (PED) for Spectroscopic Correlation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a primary tool for identifying functional groups and elucidating molecular structure. Computational vibrational frequency analysis allows for the prediction of these spectra and aids in the assignment of experimental vibrational bands. The stretching vibrational frequency of a C=O bond in a carboxylic acid, for example, is sensitive to its chemical environment and protonation state. nih.gov

A theoretical vibrational analysis for this compound would typically be performed using DFT calculations. The resulting vibrational modes and their frequencies can be correlated with experimental spectra. A crucial part of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for a precise and unambiguous assignment of the spectral peaks.

Table 3: Selected Predicted Vibrational Frequencies and PED Assignments for this compound (Hypothetical Data)

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| 3080 | Aromatic C-H | ν(C-H) | 95% C-H stretch |

| 2965 | Aliphatic C-H | ν(C-H) in CH₃ | 92% C-H stretch |

| 1725 | Ester C=O | ν(C=O) | 85% C=O stretch, 10% C-O stretch |

| 1610 | Aromatic C=C | ν(C=C) | 70% C=C stretch, 20% C-H in-plane bend |

| 1250 | Ester C-O | ν(C-O) | 65% C-O stretch, 25% O-C-C bend |

| 1180 | Furan C-O-C | ν(C-O-C) | 75% C-O-C asymmetric stretch |

Note: Frequencies are hypothetical and represent typical values. PED contributions are illustrative.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in condensed phases like solutions. MD simulations can reveal crucial information about solvation, conformational flexibility, and intermolecular interactions.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). By solving Newton's equations of motion for all atoms in the system, the simulation tracks the trajectory of the molecule. Analysis of this trajectory can yield insights into the formation of hydrogen bonds with the solvent, the arrangement of solvent molecules around the solute (solvation shell), and the preferred conformations of the molecule in solution. Such simulations are also foundational for calculating binding free energies in biomolecular systems.

In Silico Predictions for Chemical Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict how and where a molecule is likely to react. These predictions are based on the electronic structure of the molecule and are invaluable for designing new synthetic pathways.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general overview of a molecule's reactivity. researchgate.net Key global descriptors include the HOMO-LUMO energy gap (a measure of chemical stability), chemical hardness (η), and global electrophilicity (ω). researchgate.net A small HOMO-LUMO gap generally implies higher reactivity.

Local reactivity descriptors pinpoint the specific atoms or regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. These are often calculated using methods like Fukui functions or the dual descriptor, which analyze the change in electron density upon the addition or removal of an electron. For this compound, these descriptors would identify the most reactive sites for various chemical transformations.

Table 4: Calculated Global and Local Reactivity Descriptors (Hypothetical Data)

| Descriptor | Symbol | Representative Value | Implication |

| Global Descriptors | |||

| HOMO Energy | E(HOMO) | -6.2 | eV |

| LUMO Energy | E(LUMO) | -1.8 | eV |

| HOMO-LUMO Gap | ΔE | 4.4 | eV (Indicates moderate stability) |

| Chemical Hardness | η | 2.2 | eV |

| Global Electrophilicity | ω | 2.27 | eV (Acts as a moderate electrophile) |

| Local Descriptors | |||

| Max Fukui (f⁻) for Nucleophilic Attack | f⁻ | C2 (carbonyl carbon) | Most likely site for nucleophilic attack |

| Max Fukui (f⁺) for Electrophilic Attack | f⁺ | C7 (on benzene (B151609) ring) | Most likely site for electrophilic attack |

Note: Values and site assignments are hypothetical, based on the expected electronic effects of the substituents.

Beyond predicting reactivity, computational chemistry can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

For a potential reaction involving this compound, such as its hydrolysis or substitution, computational chemists would use algorithms to locate the transition state structure connecting the reactants and products. By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed. This can distinguish between competing reaction pathways and explain the observed (or predicted) product selectivity, providing a level of mechanistic detail that is often difficult to obtain through experimental means alone. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

The benzofuran scaffold, a key structural motif in "this compound," is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities. nih.govrsc.org Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design, has become an indispensable tool for understanding and optimizing the therapeutic potential of benzofuran derivatives. These in silico methods provide a rational framework for designing novel compounds with enhanced efficacy and better pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as anticancer and enzyme inhibitory activities.

Research Findings from Benzofuran Derivatives:

While specific QSAR models for this compound are not extensively documented in public literature, numerous studies on analogous benzofuran structures provide significant insights. These studies often employ a range of descriptors, including physicochemical, topological, electronic, and steric parameters, to build robust and predictive models.

For instance, a 2D-QSAR study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)methyl]-1H-triazole derivatives identified physicochemical parameters like molar refractivity (MR), molecular weight (MW), and the partition coefficient (log P) as crucial for their activity as inhibitors of the cytochrome P450 enzyme CYP26A1. nih.gov In another study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors, a multiple linear regression (MLR) model with high statistical significance (R² = 0.9328) was developed using the descriptors minHBint4 and Wlambdal.unity. eurjchem.comresearchgate.net This model demonstrated good predictive power for designing new, potent anticancer agents. eurjchem.comresearchgate.net

Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzofuran derivatives targeting lysine-specific demethylase 1 (LSD1). researchgate.net These models generate contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity, thereby guiding the rational design of more potent inhibitors. researchgate.net

Data from QSAR Studies on Benzofuran Derivatives:

| Benzofuran Series | Target | QSAR Method | Key Descriptors/Fields | Statistical Significance (R²) | Reference |

|---|---|---|---|---|---|

| 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | CYP26A1 | 2D-QSAR (MLR) | Molar refractivity, Molecular weight, Parachor, Surface tension, Density, Log P | High (specific value not stated) | nih.gov |

| Benzofuran and Indole Derivatives | HKMT (EZH2) | 2D-QSAR (MLR) | minHBint4, Wlambdal.unity | 0.9328 | eurjchem.comresearchgate.net |

| Benzofuran Derivatives | LSD1 | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Not specified | researchgate.net |

| Dibenzofuran (B1670420) Derivatives | PTP-MEG2 | 3D-QSAR (HipHop) | Ring Aromatic, Hydrophobic, H-bond acceptor features | Not specified | oncotarget.com |

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the benzofuran class of compounds, these methods have been pivotal in designing novel inhibitors for various diseases.

Pharmacophore Modeling and Scaffold Hopping:

A common ligand-based approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors used the "HipHop" technique to generate a pharmacophore model. oncotarget.com This model revealed that one ring aromatic feature, three hydrophobic groups, and two hydrogen bond acceptors are crucial for binding to the target protein. oncotarget.com Such models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophoric requirements.

Scaffold hopping, another powerful technique, has been used to design novel benzofuran-based inhibitors. For example, a series of benzofuran derivatives were designed as potent Lysine-Specific Demethylase 1 (LSD1) inhibitors based on scaffold hopping and conformational restriction strategies. researchgate.net This approach led to the discovery of compounds that potently suppressed the enzymatic activities of LSD1 and inhibited tumor cell proliferation. researchgate.net

Design of Hybrid Molecules:

A successful strategy in ligand-based design involves creating hybrid molecules that combine the benzofuran core with other pharmacologically active moieties. This approach aims to leverage the synergistic effects of different heterocyclic systems. nih.gov For instance, benzofuran-triazole hybrids have been synthesized and evaluated for their antimicrobial properties. niscair.res.in Similarly, the design and synthesis of benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2 for cancer treatment have been reported, with computational studies guiding the design process. nih.govresearchgate.net

Data from Ligand-Based Design Studies on Benzofuran Derivatives:

| Design Approach | Target/Application | Key Findings/Designed Compounds | Reference |

|---|---|---|---|

| Pharmacophore Modeling (HipHop) | PTP-MEG2 Inhibition | A model with 1 ring aromatic, 3 hydrophobic, and 2 H-bond acceptor features was generated. | oncotarget.com |

| Scaffold Hopping & Conformational Restriction | LSD1 Inhibition | Led to the design of novel benzofuran derivatives with potent enzymatic and anti-proliferative activity. | researchgate.net |

| Hybrid Molecule Design | PI3K/VEGFR2 Inhibition | Compound 8, a benzofuran hybrid, showed potent dual inhibitory activity. | nih.govresearchgate.net |

| Hybrid Molecule Design | Antimicrobial Agents | Benzofuran-1,2,3-triazole hybrids were synthesized via click chemistry. | niscair.res.in |

Biological Activity and Medicinal Chemistry Research of Methyl 5 Methylbenzofuran 2 Carboxylate Derivatives

Anticancer and Antiproliferative Potency Evaluation

The search for novel anticancer agents has led to the exploration of various synthetic compounds, with derivatives of the methyl benzofuran-2-carboxylate scaffold showing significant potential. These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines and to understand their mechanisms of action at the cellular level.

In Vitro Cytotoxicity Assays Against Various Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2, K562, MOLT-4)

A range of substituted methyl benzofuran-2-carboxylate and related benzofuran (B130515) derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines.

Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown notable activity. For instance, one such derivative exhibited an IC50 value of 0.858 µM against the A549 human lung cancer cell line, while another showed an IC50 of 2.07 µM against the MCF-7 human breast cancer cell line. researchgate.net

Halogenated derivatives have also been a focus of investigation. Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) were tested against several cell lines. Compound 7 was most effective against A549 cells with an IC50 of 6.3 ± 2.5 μM, and moderately active against HepG2 liver cancer cells with an IC50 of 11 ± 3.2 μM. nih.gov Compound 8 showed stronger anticancer potential, with IC50 values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM against A549 and HepG2 cells, respectively. nih.gov

Further studies on other benzofuran derivatives have expanded the scope of their anticancer potential. A series of newly synthesized benzofuran derivatives were evaluated against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines. nih.gov Five of these compounds displayed significant cytotoxic activity against all tested cell lines, indicating the broad-spectrum potential of this chemical class. nih.gov Specifically, certain bromo-substituted benzofuran derivatives have shown high cytotoxicity towards K562 and HL-60 leukemic cell lines, with IC50 values as low as 5.0 µM and 0.1 µM, respectively. nih.gov

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 | 0.858 | researchgate.net |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | MCF-7 | 2.07 | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 11 ± 3.2 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | nih.gov |

| Bromo-substituted benzofuran derivative | K562 | 5.0 | nih.gov |

| Bromo-substituted benzofuran derivative | MOLT-4 | - | |

| Bromo-substituted benzofuran derivative | HeLa | >1000 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A hyphen (-) indicates that specific data was not available in the cited sources.

Mechanistic Investigations of Apoptotic Pathways and Cell Cycle Perturbation

To understand the basis of their cytotoxic activity, researchers have investigated the effects of these benzofuran derivatives on fundamental cellular processes such as apoptosis and the cell cycle.

Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can induce apoptosis. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was found to significantly increase the activity of caspase-3/7 in both HepG2 and A549 cells, by 73% and 85% respectively. nih.gov This indicates that the induced cell death is mediated through a caspase-dependent apoptotic pathway. nih.gov Other bromo-substituted benzofuran derivatives have also been shown to induce apoptosis in K562 leukemia cells. nih.gov One derivative, in particular, led to a nearly five-fold increase in caspase-3/7 activity. nih.gov

In terms of cell cycle progression, these compounds have been shown to cause significant perturbations. The derivative methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate induced a G2/M phase arrest in HepG2 cells. nih.gov Meanwhile, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate caused cell cycle arrest at both the S and G2/M phases in A549 cells. nih.gov

Studies on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which some anticancer drugs exert their effects. Research has shown that certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can increase the levels of ROS in cancer cells. nih.gov This pro-oxidative effect can lead to cellular damage and subsequently trigger apoptosis. The ability of these benzofuran derivatives to modulate oxidative stress appears to be a key aspect of their anticancer activity. nih.gov

Antimicrobial Efficacy Assessment

In addition to their anticancer properties, benzofuran derivatives have been evaluated for their effectiveness against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the benzofuran scaffold have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. A series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones showed significant inhibition of a wide spectrum of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, and Methicillin-resistant Staphylococcus aureus (MRSA), as well as the Gram-negative bacterium Klebsiella pneumoniae. nih.gov In another study, biphenyl (B1667301) and dibenzofuran (B1670420) derivatives were synthesized and tested, with some compounds showing potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com Certain compounds in this series also showed activity against the Gram-negative carbapenem-resistant Acinetobacter baumannii. mdpi.com

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Biphenyl/Dibenzofuran derivative | Staphylococcus aureus (MRSA) | 3.13 | mdpi.com |

| Biphenyl/Dibenzofuran derivative | Enterococcus faecalis (MDR) | 6.25 | mdpi.com |

| Biphenyl/Dibenzofuran derivative | Acinetobacter baumannii (CRAB) | 50 | mdpi.com |

| Benzofuran-5-ol derivative | Staphylococcus aureus | 0.5-1.0 (mg/mL) | nih.gov |

| Benzofuran-5-ol derivative | Bacillus subtilis | 0.5-1.0 (mg/mL) | nih.gov |

| Benzofuran-5-ol derivative | Klebsiella pneumoniae | 0.5-1.0 (mg/mL) | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity Evaluation